Fmoc-L-threonine monohydrate

Peptide synthesis Quality control Analytical chemistry

Fmoc-L-threonine monohydrate (CAS 229957-49-7) is the definitive building block for SPPS of peptides requiring native threonine residues. Unlike side-chain-protected analogs (e.g., Fmoc-Thr(tBu)-OH), the free β-hydroxyl group permits direct global phosphorylation—streamlining phosphopeptide synthesis. Supplied as a stable crystalline monohydrate, it guarantees precise gravimetric dispensing for automated synthesizers. Essential for cGMP peptide production and glycosylation site incorporation. Verify enantiomeric purity via specific rotation (-15.5°) to ensure stereochemical integrity.

Molecular Formula C19H21NO6
Molecular Weight 359.4 g/mol
CAS No. 229957-49-7
Cat. No. B1521078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-threonine monohydrate
CAS229957-49-7
Molecular FormulaC19H21NO6
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O
InChIInChI=1S/C19H19NO5.H2O/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23);1H2/t11-,17+;/m1./s1
InChIKeyCGNQPFAECJFQNV-NRNQBQMASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Threonine Monohydrate (CAS 229957-49-7) for Solid-Phase Peptide Synthesis: A Core Building Block


Fmoc-L-threonine monohydrate (CAS 229957-49-7), also referred to as Fmoc-Thr-OH·H₂O, is an Fmoc-protected amino acid derivative that serves as a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS) [1]. It consists of the amino acid L-threonine protected at its α‑amino group with a base‑labile 9‑fluorenylmethoxycarbonyl (Fmoc) group, enabling stepwise peptide chain elongation under mild conditions . The compound is supplied as a crystalline monohydrate, a form recognized for its stability and for facilitating precise gravimetric quantification in automated and manual SPPS workflows .

Why Generic Substitution of Fmoc-Thr-OH·H₂O (229957-49-7) with Alternative Fmoc-Threonine Derivatives Carries Risk


Although Fmoc-L-threonine monohydrate belongs to the broader family of Fmoc-protected threonine derivatives, it cannot be casually interchanged with side‑chain‑protected analogs such as Fmoc-Thr(tBu)-OH or with non‑hydrated Fmoc-Thr-OH without careful evaluation of the intended synthetic route. The monohydrate form provides distinct advantages in handling and quantification, while the absence of an acid‑labile side‑chain protecting group makes it uniquely suitable for syntheses requiring global deprotection or for preparing peptide sequences where the β‑hydroxyl group remains unmodified . Furthermore, even minor variations in enantiomeric purity, as reflected by specific rotation values, can profoundly impact the stereochemical integrity of the final peptide—an attribute that cannot be assumed equivalent across suppliers or derivative forms [1]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation of Fmoc-L-Threonine Monohydrate (229957-49-7) from Closest Analogs: A Procurement-Focused Evidence Guide


Chromatographic Purity of Fmoc-L-Threonine Monohydrate: 98.0% Minimum by HPLC and Titration

Fmoc-L-threonine monohydrate (TCI F0455) is specified with a minimum purity of 98.0% by both HPLC area% and neutralization titration, ensuring high chemical homogeneity [1]. This dual-method specification provides greater confidence than single-parameter purity claims often seen for alternative threonine derivatives (e.g., some Fmoc-Thr(tBu)-OH sources report only HPLC purity ≥98.0% without a confirming titration value ).

Peptide synthesis Quality control Analytical chemistry

Specific Rotation of Fmoc-L-Threonine Monohydrate: -15.5° (c=1, DMF)

The specific rotation of Fmoc-L-threonine monohydrate is documented as -15.5° (c=1, DMF) with a specification range of -14.0° to -17.0° [1]. This narrow window of acceptable optical rotation serves as a sensitive indicator of enantiomeric purity, which is critical for maintaining the correct stereochemistry of the target peptide [2]. In contrast, Fmoc-Thr(tBu)-OH is characterized by a positive specific rotation of +14.4° (c=1, ethyl acetate) , reflecting the different stereoelectronic environment conferred by the tert-butyl side-chain protecting group.

Enantiomeric purity Chiral integrity Quality control

Monohydrate Crystalline Form: Gravimetric Accuracy and Enhanced Stability

Fmoc-L-threonine monohydrate is supplied as a defined crystalline monohydrate (C₁₉H₁₉NO₅·H₂O) with a consistent molecular weight of 359.38 g/mol [1]. This hydrated form ensures more precise gravimetric quantification during experimental setup compared to anhydrous or deliquescent solids, thereby improving reproducibility in peptide synthesis workflows . The crystalline monohydrate also exhibits improved stability under routine laboratory handling and is less prone to moisture uptake than the corresponding anhydrous material.

Peptide synthesis Solid-phase synthesis Handling and storage

Storage Condition Differentiation: Frozen (<0°C) Storage Requirement

Fmoc-L-threonine monohydrate requires storage at frozen temperatures (<0°C) to maintain its specified purity and prevent degradation, as it is classified as heat-sensitive [1]. In contrast, Fmoc-Thr(tBu)-OH is typically stored at 2–8°C (refrigerated) or even at ambient temperature for short periods , reflecting different inherent thermal stabilities. This difference has direct implications for procurement planning, shipping logistics, and facility storage capabilities.

Stability Storage Supply chain

Side-Chain Protection Status: Unprotected β-Hydroxyl Enables Global Deprotection Strategies

Fmoc-L-threonine monohydrate possesses a free β‑hydroxyl group, distinguishing it from Fmoc-Thr(tBu)-OH, in which the side chain is masked with an acid‑labile tert‑butyl ether [1]. This unprotected state makes Fmoc-L-threonine monohydrate the reagent of choice for peptide sequences where the threonine hydroxyl is intended to remain unmodified or to be subjected to global deprotection conditions that would simultaneously remove all protecting groups . In contrast, the tBu‑protected derivative requires an additional TFA cleavage step to liberate the hydroxyl group, adding complexity and potentially reducing overall yield.

Peptide synthesis Deprotection strategy SPPS

Optimal Application Scenarios for Fmoc-L-Threonine Monohydrate (229957-49-7) in Peptide Synthesis and Drug Discovery


Standard Fmoc‑SPPS of Peptides Containing Unmodified Threonine Residues

Fmoc-L-threonine monohydrate is the reagent of choice for the solid‑phase synthesis of peptides in which the threonine side‑chain hydroxyl is intended to remain free (e.g., in bioactive peptides requiring native threonine for receptor recognition). Its defined monohydrate form ensures accurate weighing , and the high enantiomeric purity (verified by specific rotation of -15.5° [1]) minimizes the risk of incorporating diastereomeric impurities.

Synthesis of Phosphothreonine‑Containing Peptides via Global Phosphorylation

Because the β‑hydroxyl group of Fmoc-L-threonine monohydrate is unprotected, it can be directly phosphorylated after peptide assembly using global phosphorylation reagents . This approach is more straightforward than using pre‑phosphorylated threonine building blocks (e.g., Fmoc‑Thr(PO(OBzl)OH)‑OH) and avoids the need for orthogonal protecting group schemes, thereby streamlining the synthesis of phosphopeptides for signal transduction studies [1].

Peptide Synthesis Requiring High Reproducibility and Traceable Quality Metrics

In regulated environments (e.g., cGMP peptide production for clinical trials) where process consistency is paramount, Fmoc-L-threonine monohydrate from suppliers providing dual HPLC/titration purity certification and a narrow specific rotation specification offers a higher level of quality assurance. The frozen storage requirement also aligns with the rigorous temperature‑controlled logistics typical of pharmaceutical supply chains.

Research in Hydrophilic Peptide and Glycopeptide Design

The intrinsic hydrophilicity of L‑threonine, retained in Fmoc-L-threonine monohydrate, makes it a valuable building block for constructing water‑soluble peptide sequences and for incorporating glycosylation sites via chemical or enzymatic methods . The monohydrate form's stability in organic solvents like DMF [1] facilitates its use in automated peptide synthesizers without the risk of precipitation or aggregation during coupling steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-threonine monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.